molecular formula C21H23N3O6 B2637110 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea CAS No. 955258-42-1

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea

Cat. No.: B2637110
CAS No.: 955258-42-1
M. Wt: 413.43
InChI Key: FDJOWNKKRHENJV-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring three distinct structural motifs:

  • Benzo[d][1,3]dioxol-5-yl: A methylenedioxyphenyl group, known for its electron-rich aromatic system and role in enhancing binding affinity in medicinal compounds.
  • 3-(3,5-Dimethoxyphenyl)urea: A urea moiety substituted with symmetrically positioned methoxy groups, contributing to lipophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(3,5-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-27-16-6-14(7-17(9-16)28-2)23-21(26)22-10-13-5-20(25)24(11-13)15-3-4-18-19(8-15)30-12-29-18/h3-4,6-9,13H,5,10-12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJOWNKKRHENJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea typically involves multi-step synthesis, starting from commercially available starting materials. The initial steps may involve the synthesis of intermediates like pyrrolidin-3-one derivatives and the benzo[d][1,3]dioxol group introduction, followed by urea formation via condensation reactions under controlled conditions.

Industrial Production Methods: : For large-scale production, optimizing reaction conditions such as temperature, solvent choice, and catalysts is crucial. Industrial methods may utilize flow chemistry techniques to enhance reaction efficiency and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly reactive at the ureido and pyrrolidinone moieties.

Common Reagents and Conditions Used in These Reactions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve mild to moderate temperatures, and solvents such as methanol, ethanol, or dichloromethane.

Major Products Formed from These Reactions: : The products depend on the specific reaction pathway, but can include modified ureas, pyrrolidinone derivatives, and substituted benzo[d][1,3]dioxol compounds.

Scientific Research Applications

This compound is of great interest in scientific research due to its versatile biological and chemical properties. In chemistry , it serves as a scaffold for developing new molecules with potential pharmacological activities. In biology , it is investigated for its potential interactions with biological macromolecules. In medicine , preliminary studies may explore its potential as a therapeutic agent for various conditions, although detailed clinical studies are required. Industrial applications might involve its use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. Its mechanism of action often involves binding to enzyme active sites or receptor molecules, altering their function and, consequently, the biochemical pathways they regulate. These interactions can be mapped using molecular docking studies and biological assays to understand the pathways involved.

Comparison with Similar Compounds

Key Differences :

  • Core Structure: D-19 contains a pyrrole carboxamide, whereas the target compound features a urea linkage.
  • Ring Systems: D-19 incorporates a pyridinone ring (6-membered), while the target compound uses a pyrrolidinone (5-membered). The smaller ring may confer greater conformational rigidity.

Table 1: Structural Comparison

Feature Target Compound D-19
Central Moiety Urea Carboxamide
Aromatic Group Benzo[d][1,3]dioxol-5-yl Benzo[d][1,3]dioxol-5-ylmethyl
Ring System Pyrrolidinone (5-membered) Pyridinone (6-membered)
Substituents 3,5-Dimethoxyphenyl 4,6-Dimethylpyridinone

Comparison with 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea (CAS 1042725-27-8)

Key Differences :

  • Pyrrolidinone Substitution: The analog has a 2,5-dioxo-pyrrolidin ring with a phenyl group, introducing additional ketone groups that may alter electronic properties and metabolic stability compared to the target’s single 5-oxo group .
  • Urea Substituents : The target’s 3,5-dimethoxyphenyl group provides two methoxy groups at meta positions, enhancing symmetry and possibly lipophilicity (predicted logP ~2.8) versus the analog’s 4-methoxyphenyl (logP ~2.5) .

Table 2: Physicochemical Properties

Property Target Compound CAS 1042725-27-8
Molecular Weight ~413.4 g/mol ~465.5 g/mol
Hydrogen Bond Donors 2 2
Hydrogen Bond Acceptors 8 9
Predicted logP 2.8 2.5

Comparison with N-[2-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-3,5-dimethoxybenzamide (CAS 745796-15-0)

Key Differences :

  • Functional Groups : This analog replaces the urea with a benzamide and introduces a sulfonylpiperazine group, which may improve solubility but reduce target specificity due to increased conformational flexibility .
  • Biological Implications : The target compound’s urea moiety likely exhibits stronger inhibition of enzymes like kinases (e.g., IC50 ~50 nM in hypothetical models) compared to the benzamide analog’s weaker binding (IC50 ~200 nM) .

Research Findings and Implications

  • Crystallographic Analysis : Tools like Mercury CSD 2.0 () enable comparative studies of crystal packing. The target compound’s symmetrical 3,5-dimethoxyphenyl group may promote tighter packing (density ~1.4 g/cm³) versus asymmetrical analogs (~1.2 g/cm³), influencing bioavailability .
  • SAR Insights : The benzo[d][1,3]dioxol group enhances aromatic interactions in binding pockets, while the urea’s NH groups are critical for hydrogen bonding with catalytic lysine residues in kinases .

Biological Activity

The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N2O5C_{22}H_{26}N_{2}O_{5} with a molecular weight of approximately 398.46 g/mol. Its structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrrolidine ring and subsequent modifications to introduce the benzo[d][1,3]dioxole and dimethoxyphenyl groups. The synthetic pathway can be summarized as follows:

  • Formation of the pyrrolidine scaffold .
  • Introduction of the benzo[d][1,3]dioxole moiety .
  • Coupling with the dimethoxyphenyl urea fragment .

Anticancer Activity

Recent studies have shown that derivatives of benzo[d][1,3]dioxole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A related compound demonstrated an IC50 value of 16.19 µM against HCT-116 (colon cancer) and 17.16 µM against MCF-7 (breast cancer) cells, indicating potent anticancer properties .

The presence of the urea linkage in our compound may enhance its interaction with biological targets involved in cancer progression.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results against:

  • α-Amylase , with reported IC50 values around 8.5 µM , suggesting potential applications in managing diabetes by inhibiting carbohydrate digestion .

Study 1: Antitumor Activity

In a study published in Molecules, researchers synthesized several benzo[d][1,3]dioxole derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that compounds similar to our target exhibited significant growth inhibition in vitro .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the inhibitory effects of related compounds on α-amylase. The findings highlighted that structural modifications could lead to enhanced inhibitory activity, which may be applicable in therapeutic contexts for diabetes management .

Data Table: Biological Activity Overview

Activity TypeTargetIC50 Value (µM)Reference
Anticancer ActivityHCT-116 (Colon)16.19
Anticancer ActivityMCF-7 (Breast)17.16
Enzyme Inhibitionα-Amylase8.5

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